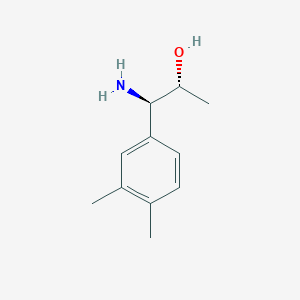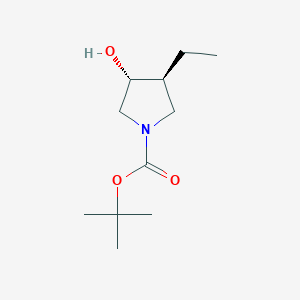
tert-Butyltrans-3-ethyl-4-hydroxy-pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyltrans-3-ethyl-4-hydroxy-pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C11H21NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle The compound is characterized by the presence of a tert-butyl group, an ethyl group, and a hydroxy group attached to the pyrrolidine ring
Métodos De Preparación
The synthesis of tert-Butyltrans-3-ethyl-4-hydroxy-pyrrolidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-1H-indole.
Vilsmeier Formylation: The formylation of the starting material at the 3-position using Vilsmeier reagent.
Reduction: The aldehyde group is reduced to an alcohol using sodium borohydride (NaBH4) in methanol.
Protection: The hydroxy group is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole.
Formyl Group Introduction: A formyl group is introduced into the 4-position using n-butyllithium (n-BuLi) as a base and dimethylformamide (DMF) as an electrophile in anhydrous tetrahydrofuran (THF) at -78°C.
Análisis De Reacciones Químicas
tert-Butyltrans-3-ethyl-4-hydroxy-pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The compound can undergo reduction reactions, where the carbonyl group can be reduced back to a hydroxy group using reducing agents like NaBH4.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Esterification: The carboxylate group can react with alcohols to form esters under acidic conditions.
Aplicaciones Científicas De Investigación
tert-Butyltrans-3-ethyl-4-hydroxy-pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.
Biology: The compound is studied for its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Medicine: It is investigated for its potential therapeutic applications in drug discovery and development.
Mecanismo De Acción
The mechanism of action of tert-Butyltrans-3-ethyl-4-hydroxy-pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
tert-Butyltrans-3-ethyl-4-hydroxy-pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(dimethylsilyl)oxy-1H-indole-1-carboxylate: This compound has a similar structure but with a dimethylsilyl group instead of an ethyl group.
tert-Butyl 4-(trimethylsilyl)prop-2-yn-1-yl phosphonate: This compound contains a trimethylsilyl group and is used in similar synthetic applications.
tert-Butyl 3-ethyl-4-hydroxy-pyrrolidine-1-carboxylate: This compound lacks the trans configuration but has similar functional groups.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific research fields.
Propiedades
Fórmula molecular |
C11H21NO3 |
|---|---|
Peso molecular |
215.29 g/mol |
Nombre IUPAC |
tert-butyl (3S,4R)-3-ethyl-4-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO3/c1-5-8-6-12(7-9(8)13)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m0/s1 |
Clave InChI |
YYLFOQRAQOJJDD-IUCAKERBSA-N |
SMILES isomérico |
CC[C@H]1CN(C[C@@H]1O)C(=O)OC(C)(C)C |
SMILES canónico |
CCC1CN(CC1O)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methylidene}hydroxylamine](/img/structure/B13058658.png)
![1-[(5-Chlorothiophen-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13058665.png)
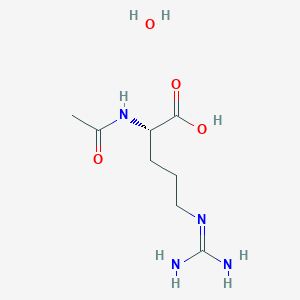
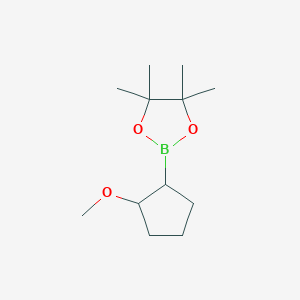

![Ethyl 2-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate 4-methylbenzenesulfonate](/img/structure/B13058694.png)

![Ethyl1-thia-4-azaspiro[4.5]decane-3-carboxylatehydrochloride](/img/structure/B13058702.png)
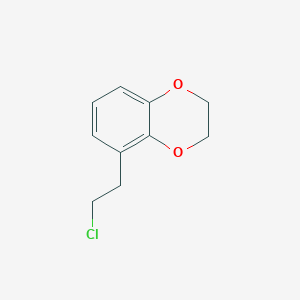
![7-(Difluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13058712.png)
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl benzoate](/img/structure/B13058721.png)
![6-Bromo-2-iodo-9-oxa-1,3-diazatricyclo[6.3.1.0,12]dodeca-2,4(12),5,7-tetraene](/img/structure/B13058728.png)

